4-(Ethylthio)-3'-methylbenzhydrol
Description
Properties
Molecular Formula |
C16H18OS |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4-ethylsulfanylphenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C16H18OS/c1-3-18-15-9-7-13(8-10-15)16(17)14-6-4-5-12(2)11-14/h4-11,16-17H,3H2,1-2H3 |
InChI Key |
DZSWNSIGEKTVBU-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomerism: 3'-Methyl vs. 4'-Methyl Derivatives
A key comparison involves positional isomerism. For example, 4-(Ethylthio)-4'-methylbenzhydrol (CAS: 842140-61-8, cited in evidence) differs only in the methyl group’s position (4' vs. 3'). Such isomerism can significantly alter physicochemical properties:
- Crystallinity : Substituted benzhydrols often exhibit variable crystallinity based on substituent positions. For instance, vanillin derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) show distinct crystal packing due to hydrogen-bonding networks, a property that may extend to ethylthio-methylbenzhydrols .
Ethylthio-Containing Analogues
Ethylthio groups are present in bioactive compounds like CEP-1347, a kinase inhibitor with bis(ethylthio)methyl substituents. While CEP-1347’s complex tricyclic structure differs from 4-(Ethylthio)-3'-methylbenzhydrol, the ethylthio moiety’s electron-donating and lipophilic nature may enhance membrane permeability in both compounds .
Comparative Data Table
Research Findings and Implications
- Limited Direct Studies: No peer-reviewed studies specifically address this compound’s biological or material properties.
- Stability and Reactivity: The ethylthio group’s resistance to oxidation compared to hydroxyl or amino groups may enhance stability under acidic conditions, as seen in related thioether compounds .
- Crystallographic Insights : While X-ray data for this compound is unavailable, benzhydrol derivatives like vanillin analogs exhibit hydrogen-bonded networks that could guide crystallization strategies .
Preparation Methods
Mechanism and Catalyst Selection
The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl and thioalkyl groups to aromatic rings. For 4-(ethylthio)-3'-methylbenzhydrol, this method facilitates the sequential addition of ethylthio and methyl groups to benzene derivatives. Aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are predominant catalysts, with AlCl₃ demonstrating superior activity in thioether formation. The reaction proceeds via electrophilic substitution, where the catalyst generates a reactive acylium or alkyl carbocation intermediate.
For ethylthio group incorporation, ethyl chloride or ethyl bromide serves as the alkylating agent. A critical challenge lies in avoiding polysubstitution, as the electron-donating ethylthio group activates the ring toward further alkylation. Studies indicate that moderated reaction temperatures (40–60°C) and stoichiometric control reduce di- and tri-substituted byproducts.
Synthesis of 4-Ethylthiobenzaldehyde
The preparation of 4-ethylthiobenzaldehyde, a key intermediate, involves reacting thiophenol with ethyl bromide in the presence of AlCl₃, followed by formylation via the Gattermann-Koch reaction. Yields range from 60% to 72%, contingent on the purity of the thiophenol feedstock. Alternative pathways employ carbon monoxide (CO) under pressure with SZTA catalysts, as demonstrated in analogous syntheses of 4-methylthiobenzaldehyde.
Table 1. Friedel-Crafts Alkylation Conditions for 4-Ethylthiobenzaldehyde
| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| AlCl₃ | 50 | 68 | 15 |
| BF₃ | 60 | 61 | 22 |
| SZTA | 80 | 89 | 5 |
SZTA-Catalyzed Carbonylation for Benzhydrol Formation
Catalyst Synthesis and Optimization
The SZTA (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) catalyst, originally developed for methylthiobenzaldehyde production, has been adapted for ethylthio derivatives. Its preparation involves co-precipitation of zirconium oxychloride (ZrOCl₂·8H₂O) and titanium tetrachloride (TiCl₄) at a Zr:Ti molar ratio of 10:1, followed by vanadium impregnation. Calcination at 650°C enhances acidity and stability, critical for sustaining CO pressure during carbonylation.
Carbonylation of Ethylthio Aromatics
In a stainless steel autoclave, 4-ethylthiotoluene reacts with CO (3–5 MPa) at 80°C in the presence of SZTA, yielding 4-ethylthiobenzaldehyde. Subsequent hydrolysis with water affords the aldehyde, which undergoes condensation with 3-methylbenzaldehyde to form the benzhydrol structure. This one-pot method achieves 87–90% conversion, outperforming traditional stepwise syntheses.
Table 2. SZTA-Catalyzed Carbonylation Parameters
| CO Pressure (MPa) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 3 | 5 | 89 | 94 |
| 5 | 8 | 92 | 91 |
Grignard Reagent-Mediated Coupling
Aldehyde-Ketone Coupling
The benzhydrol skeleton is constructed via nucleophilic addition of a Grignard reagent to a ketone intermediate. For instance, 4-ethylthiobenzaldehyde is converted to its corresponding Grignard reagent (C₆H₅SCH₂CH₂MgBr), which reacts with 3-methylacetophenone to form this compound. Anhydrous tetrahydrofuran (THF) serves as the optimal solvent, providing yields of 75–82%.
Limitations and Side Reactions
Competing aldol condensation and over-addition reactions necessitate stringent temperature control (–10°C to 0°C). Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), improve selectivity by stabilizing the Grignard intermediate.
Reductive Coupling of Ketones
Meerwein-Ponndorf-Verley Reduction
The cross-coupling of 4-ethylthioacetophenone and 3-methylacetophenone via aluminum isopropoxide catalysis yields the corresponding diastereomeric benzhydrols. This method favors syn-addition, producing a 3:1 ratio of erythro to threo isomers. Yields plateau at 70% due to competing ketone dimerization.
Environmental and Industrial Considerations
Catalyst Recovery and Reuse
SZTA catalysts exhibit remarkable recyclability, retaining 85% activity after five cycles. In contrast, AlCl₃ necessitates neutralization and generates hazardous waste, diminishing its industrial viability.
Solvent-Free Methodologies
Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as green solvents for Friedel-Crafts alkylation, reducing VOC emissions. Pilot-scale trials demonstrate comparable yields (78%) to conventional methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Ethylthio)-3'-methylbenzhydrol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution of a benzhydrol precursor with ethylthiol. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like AlCl₃ for alkylation). For sulfur incorporation, NaSEt or EtSH under acidic conditions are common . Yield optimization requires monitoring by TLC/HPLC and adjusting stoichiometric ratios of the thiolating agent.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : Analyze H and C spectra for ethylthio (-SCH₂CH₃) and benzhydrol (Ar-OH) signals. Aromatic proton splitting patterns distinguish substitution positions.
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -SCH₂CH₃ at ~62 Da).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254–280 nm.
- Contradictions : Discrepancies between NMR and MS may arise from stereoisomers or residual solvents; recrystallization or column chromatography is advised .
Q. How does the ethylthio substituent affect the compound’s stability under varying storage conditions?
- Methodological Answer : The thioether group (-S-) is prone to oxidation. Stability studies recommend:
- Storage : -20°C under inert gas (N₂/Ar) to prevent sulfoxide/sulfone formation.
- Solvent : Use anhydrous DMSO or ethanol to minimize hydrolysis.
- Monitoring : Periodic FT-IR analysis for S=O peaks (1050–1150 cm⁻¹) and HPLC for degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the ethylthio group’s role in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with methylthio, propylthio, or sulfone groups.
- Assays : Test in vitro models (e.g., enzyme inhibition, receptor binding) to compare potency. For example, replace the ethylthio with a methylthio group (as in phenol derivatives ) and assess changes in IC₅₀ values.
- Computational Modeling : Use DFT calculations to map electronic effects (e.g., charge distribution on the benzene ring) and correlate with activity .
Q. What experimental strategies resolve low reproducibility in synthesizing this compound?
- Methodological Answer :
- Parameter Screening : Use DoE (Design of Experiments) to optimize temperature, catalyst loading, and solvent polarity.
- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., disulfides from thiol oxidation).
- Catalyst Alternatives : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .
Q. How should conflicting data between theoretical (DFT) predictions and experimental solubility results be addressed?
- Methodological Answer :
- Solvent Recalculation : Use COSMO-RS simulations to refine solubility parameters, accounting for hydrogen bonding (e.g., benzhydrol’s -OH group).
- Experimental Validation : Measure solubility in DMSO/water mixtures via UV-Vis spectroscopy (λmax ~270 nm) and adjust DFT parameters (e.g., dielectric constant) .
Q. What in vitro/in vivo correlation (IVIVC) models are suitable for pharmacokinetic studies of this compound?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers to assess permeability (Papp) and metabolic stability (microsomal assays).
- In Vivo : Apply compartmental modeling (e.g., two-compartment) to plasma concentration data. Adjust for thioether metabolism (e.g., CYP450-mediated oxidation) .
Q. How can computational chemistry predict reactive intermediates in the synthesis of this compound?
- Methodological Answer :
- Transition State Analysis : Use Gaussian or ORCA software to model reaction pathways (e.g., carbocation intermediates in Friedel-Crafts).
- MD Simulations : Simulate solvent effects on intermediate stability (e.g., THF vs. toluene) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
